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Compound of Interest

Compound Name: Acetyl azide

Cat. No.: B8731248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetyl
azide (C₂H₃N₃O), a reactive intermediate of significant interest in organic synthesis. The

following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition. This

information is crucial for the identification, characterization, and purity assessment of acetyl
azide in various research and development applications.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a

molecule. For acetyl azide, the most prominent feature in its IR spectrum is the strong

absorption band corresponding to the asymmetric stretching vibration of the azide functional

group.

Table 1: Infrared (IR) Spectroscopic Data for Acetyl Azide
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Functional Group Vibration Mode
Wavenumber
(cm⁻¹)

Intensity

N₃ Asymmetric Stretch ~2140 Strong

C=O Stretch ~1700 Strong

C-H (methyl) Stretch ~2950-3000 Medium

C-H (methyl) Bend ~1370 & ~1450 Medium

Note: The exact peak positions can vary slightly depending on the solvent and the physical

state of the sample.

Experimental Protocol for IR Spectroscopy
Objective: To obtain the infrared spectrum of acetyl azide.

Materials:

Acetyl azide (synthesized in situ or as a solution)

Anhydrous solvent (e.g., acetone, THF, toluene)[1]

Fourier-Transform Infrared (FTIR) spectrometer

Appropriate IR cell (e.g., NaCl or KBr plates for a liquid film, or a solution cell)

Procedure:

Sample Preparation:

For in situ analysis: If acetyl azide is generated in a reaction mixture, a small aliquot of

the solution can be directly used.[1]

For an isolated sample (handle with extreme caution due to potential instability): Prepare a

dilute solution of acetyl azide in an anhydrous, IR-transparent solvent.

Instrument Setup:
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Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air to

minimize interference from atmospheric water and carbon dioxide.

Record a background spectrum of the pure solvent or the empty IR cell.

Data Acquisition:

Introduce the sample into the IR cell.

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis:

Identify the characteristic absorption bands for the azide (~2140 cm⁻¹) and carbonyl

(~1700 cm⁻¹) functional groups to confirm the presence of acetyl azide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of acetyl azide is expected to be simple, showing a single resonance

for the methyl protons.

Table 2: ¹H NMR Spectroscopic Data for Acetyl Azide

Protons
Chemical Shift (δ)
ppm

Multiplicity Integration

CH₃ ~2.2 Singlet 3H

Note: The chemical shift is referenced to an internal standard, typically tetramethylsilane (TMS)

at 0 ppm. The exact chemical shift can be influenced by the solvent.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum of acetyl azide will show two distinct signals corresponding to the

methyl carbon and the carbonyl carbon.

Table 3: ¹³C NMR Spectroscopic Data for Acetyl Azide

Carbon Chemical Shift (δ) ppm

CH₃ ~20-30

C=O ~170

Note: The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the

solvent signal. The exact chemical shifts can vary with the solvent used.

Experimental Protocol for NMR Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of acetyl azide.

Materials:

Acetyl azide solution

Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆)

NMR spectrometer

NMR tubes

Procedure:

Sample Preparation:

Prepare a solution of acetyl azide in a deuterated solvent in an NMR tube. The

concentration should be appropriate for the spectrometer's sensitivity.

Add a small amount of an internal standard (e.g., TMS) if required.
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Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard pulse sequence.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon.

Data Processing and Analysis:

Process the raw data (Fourier transform, phase correction, and baseline correction).

Reference the spectra to the internal standard or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the peaks in both spectra to the corresponding nuclei in the acetyl azide molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain

structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Acetyl Azide

Ion m/z (mass-to-charge ratio) Relative Abundance

[CH₃CON₃]⁺• (Molecular Ion) 85.03 Varies (can be low)

[CH₃CO]⁺ 43.02 High

[N₃]⁺ or [CHN₂]⁺ 42.01 Moderate
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Note: The relative abundances of the fragments can vary depending on the ionization method

and energy.

Fragmentation Pathway
The primary fragmentation pathway for acetyl azide under electron ionization (EI) involves the

loss of the azide radical to form the stable acetyl cation.

[CH₃C(O)N₃]⁺•
m/z = 85

[CH₃C(O)]⁺
m/z = 43

- •N₃

•N₃

Click to download full resolution via product page

Caption: Primary fragmentation of acetyl azide in mass spectrometry.

Experimental Protocol for Mass Spectrometry
Objective: To obtain the mass spectrum of acetyl azide.

Materials:

Acetyl azide solution

Volatile, anhydrous solvent (e.g., diethyl ether, acetone)

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a gas

chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

Sample Introduction:

GC-MS: If the sample is sufficiently volatile and thermally stable for a short period, inject a

dilute solution into the GC. The acetyl azide will be separated from the solvent and other
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components before entering the mass spectrometer.

Direct Insertion Probe: For less volatile or more sensitive samples, a small amount of the

sample can be placed on the probe, which is then inserted directly into the ion source.

Ionization:

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis:

The resulting ions are separated based on their mass-to-charge ratio by the mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis:

Identify the molecular ion peak corresponding to the molecular weight of acetyl azide
(85.07 g/mol ).

Analyze the fragmentation pattern to identify characteristic fragment ions, such as the

acetyl cation (m/z 43).

Synthesis and Analysis Workflow
The overall process of synthesizing and spectroscopically characterizing acetyl azide can be

visualized as a logical workflow.
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Workflow for Synthesis and Spectroscopic Analysis of Acetyl Azide

Synthesis

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesis of Acetyl Azide
(e.g., from Acetyl Chloride and Sodium Azide)

IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Identify Functional Groups
(N₃, C=O)

Determine Chemical Structure
and Proton/Carbon Environments

Confirm Molecular Weight
and Fragmentation Pattern

Confirmation of Acetyl Azide Structure and Purity

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic analysis of acetyl azide.

This guide provides a foundational understanding of the key spectroscopic data for acetyl
azide. Researchers should always handle this and other azide compounds with extreme

caution due to their potential instability and explosive nature. All work should be conducted in a

well-ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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